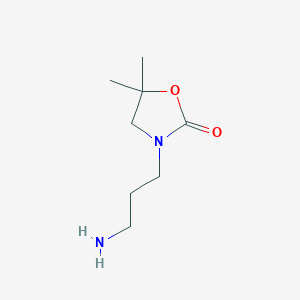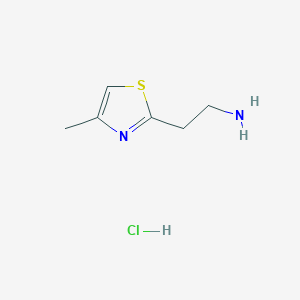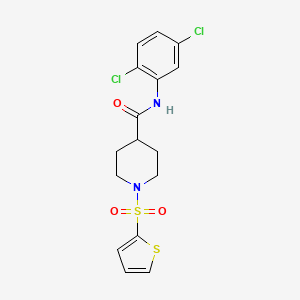
(E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would likely contribute to the rigidity of the molecule, while the acrylamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazole and piperidine rings, as well as the acrylamide group. The nitrogen atoms in these groups could act as nucleophiles in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could increase its polarity, potentially affecting its solubility in various solvents .Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
Research has demonstrated the importance of selective chemical inhibitors for Cytochrome P450 (CYP) isoforms in predicting drug-drug interactions (DDIs) due to metabolism-based interactions. These inhibitors help decipher the specific CYP isoforms involved in the metabolism of various drugs, aiding in safer drug development and usage (Khojasteh et al., 2011).
Xylan Derivatives for Biopolymer Applications
The chemical modification of xylan into biopolymer ethers and esters highlights the versatility of chemical compounds in creating materials with specific properties. These modifications have implications for drug delivery applications, showcasing the intersection of chemistry and material science in developing novel therapeutic delivery vehicles (Petzold-Welcke et al., 2014).
Biological Activities of Pyrazoles
Pyrazoline derivatives, including those with pyrazole motifs similar to the compound , have been explored for their wide range of biological activities. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties, demonstrating the compound class's potential in therapeutic applications (Shaaban et al., 2012).
Pyrazolo[3,4-d]pyrimidines in Medicine
The pyrazolo[3,4-d]pyrimidine scaffold, structurally related to pyrazoles, has shown significant therapeutic significance across various disease conditions, underscoring the importance of this structural motif in drug discovery. These compounds have been investigated for their potential in treating diseases of the central nervous system, cancer, inflammation, and more, indicating the broad applicability of such chemical structures in medicinal chemistry (Chauhan & Kumar, 2013).
Methyl-Substituted Pyrazoles in Medicinal Chemistry
Methyl substituted pyrazoles, closely related to the query compound, have been reported as potent scaffolds exhibiting a wide spectrum of biological activities. This highlights the ongoing interest and potential in exploring such compounds for developing new therapeutic agents (Sharma et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14(12-16-6-4-3-5-7-16)19(24)20-17-8-10-23(11-9-17)18-13-15(2)21-22-18/h3-7,12-13,17H,8-11H2,1-2H3,(H,20,24)(H,21,22)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLSPRCSPIANLS-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C(=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)/C(=C/C3=CC=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2497028.png)
![[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2497030.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(2-hydroxyphenyl)methyl][(oxolan-2-yl)methyl]amino}acetamide](/img/structure/B2497032.png)


![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2497036.png)
![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)


![2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2497044.png)
![(2-Fluorophenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2497045.png)

